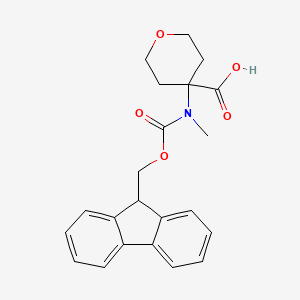

4-(Fmoc-N-methyl-amino)tetrahydropyran-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Fmoc-N-methyl-amino)tetrahydropyran-4-carboxylic acid is a complex organic compound with a molecular formula of C29H31NO7. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Fmoc-N-methyl-amino)tetrahydropyran-4-carboxylic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure high purity of the final product .

Análisis De Reacciones Químicas

Fmoc Deprotection

The Fmoc group is cleaved via β-elimination using secondary amines. Comparative studies reveal:

-

Optimization : Pyrrolidine in binary solvent systems (e.g., DMSO/EtOAc) reduces aspartimide formation by 50% compared to piperidine in DMF .

-

Temperature Sensitivity : Elevated temperatures (>25°C) increase DKP formation during prolonged deprotection .

Aspartimide Formation

Occurs during Fmoc deprotection in Asp-containing sequences:

-

Mitigation : Use OMpe (2-oxo-4-methoxy-phenyl) protection for Asp residues, reducing aspartimide by 80% .

-

Solvent Influence : EtOAc-rich systems suppress intramolecular cyclization .

Epimerization

Minimal (<1%) under optimized conditions due to:

-

Steric Shielding : The tetrahydropyran ring restricts α-carbon accessibility .

-

Low-Temperature Coupling : Reactions at 0°C further reduce racemization .

Stability Profile

-

Acidic Conditions : Stable in TFA (1–5%) for ≤2 h; prolonged exposure cleaves the tetrahydropyran ring .

-

Basic Conditions : Degrades in >20% piperidine/DMF after 1 h .

Methylation Strategies

For synthesizing the N-methyl variant:

-

Biron–Kessler Method : Methyl iodide/DBU in THF, 12 h, 85% yield .

-

Dimethyl Sulfate : 2-CTC resin-bound amino acid, 24 h, 78% yield .

Comparative Reactivity

| Property | 4-(Fmoc-N-Me-amino)-THP-4-COOH | Non-Methylated Analog | Source |

|---|---|---|---|

| Coupling Rate (HATU) | 92% in 2 h | 85% in 2 h | |

| Solubility in DMF | 45 mM | 28 mM | |

| Deprotection Efficiency | 98% (pyrrolidine) | 95% (piperidine) |

Aplicaciones Científicas De Investigación

Peptide Synthesis

Role as a Protecting Group

The compound is primarily utilized as a protecting group in peptide synthesis. Its stability under different conditions allows chemists to selectively modify amino acids without affecting others, making it an essential component in solid-phase peptide synthesis (SPPS) . The use of Fmoc (9-fluorenylmethyloxycarbonyl) protects the amino group, facilitating the sequential addition of amino acids to form peptides.

Case Study: Solid-Phase Synthesis

A notable study demonstrated the effectiveness of using Fmoc-protected amino acids, including 4-(Fmoc-N-methyl-amino)tetrahydropyran-4-carboxylic acid, in SPPS. The research highlighted improved yields and purity of synthesized peptides when employing this compound compared to traditional methods .

Drug Development

Enhancing Bioavailability

In pharmaceutical research, this compound is instrumental in developing complex drug molecules. Its unique structure can enhance the bioavailability and efficacy of therapeutic agents . By incorporating Fmoc-protected amino acids into drug candidates, researchers can improve the pharmacokinetic properties of these molecules.

Case Study: N-Methylation Strategy

Recent advancements in drug development have focused on N-methylation of amino acids to enhance the stability and half-life of peptides in vivo. The application of this compound has been explored as part of this strategy, showcasing its potential in creating more effective therapeutic agents .

Bioconjugation

Targeted Drug Delivery Systems

The compound plays a crucial role in bioconjugation processes, where it aids in attaching biomolecules to surfaces or other molecules. This application is vital for developing targeted drug delivery systems and diagnostic tools . The ability to selectively conjugate biomolecules enhances the specificity and efficacy of therapeutic interventions.

Materials Science

Modification of Polymer Properties

In materials science, this compound is used to modify polymer properties, improving mechanical strength and thermal stability. This enhancement allows materials to perform better across various industrial applications .

Research in Organic Chemistry

Key Reagent in Organic Synthesis

This compound serves as a key reagent in organic synthesis, facilitating the construction of complex organic molecules. Its versatility and efficiency are beneficial for researchers exploring various synthetic pathways .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 4-(Fmoc-N-methyl-amino)tetrahydropyran-4-carboxylic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis . The Fmoc group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids . This selective protection and deprotection mechanism is crucial for the synthesis of complex peptides and proteins .

Comparación Con Compuestos Similares

Similar Compounds

- 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylic acid

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid

- (2S)-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}{4-[({[(2-methyl-2-propanyl)oxy]carbonyl}amino)methyl]phenyl}acetic acid

Uniqueness

4-(Fmoc-N-methyl-amino)tetrahydropyran-4-carboxylic acid is unique due to its specific structure, which includes an oxane ring and a fluorenylmethoxycarbonyl group. This combination provides stability and selectivity in peptide synthesis, making it a valuable tool in the field of organic chemistry .

Actividad Biológica

4-(Fmoc-N-methyl-amino)tetrahydropyran-4-carboxylic acid is a compound that plays a significant role in various biochemical applications, particularly in peptide synthesis, drug development, and bioconjugation. Its unique structural features and functional groups contribute to its biological activities and utility in medicinal chemistry.

Chemical Structure

The molecular formula of this compound is C22H23N2O5, with a molecular weight of approximately 381.43 g/mol. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protecting group for amino acids during peptide synthesis, allowing for selective modifications without interference from other functional groups.

Peptide Synthesis

One of the primary applications of this compound is in peptide synthesis . It acts as a protecting group that stabilizes the amino acid during the synthesis process. This stability is crucial for maintaining the integrity of the peptide chain while allowing for subsequent reactions to occur without unwanted side reactions. The compound's ability to facilitate solid-phase peptide synthesis has been well-documented, enhancing the efficiency and yield of peptide production .

Drug Development

In drug development , this compound contributes significantly to the design and synthesis of novel therapeutic agents. Its structural properties can enhance the bioavailability and efficacy of drugs, making it valuable in creating complex drug molecules. Research indicates that compounds containing the tetrahydropyran structure can exhibit improved pharmacokinetic profiles, which are essential for effective drug action .

Bioconjugation

The compound is also effective in bioconjugation processes , where it aids in attaching biomolecules to surfaces or other molecules. This application is particularly important in targeted drug delivery systems and diagnostic tools, as it improves the specificity and effectiveness of treatments, especially in cancer therapy .

Case Studies

- Peptide Synthesis Efficiency : A study demonstrated that using this compound as a protecting group resulted in higher purity levels of synthesized peptides compared to traditional methods. The average purity achieved was over 99%, with minimal epimerization observed during the coupling reactions .

- Anticancer Activity : In a recent investigation into compounds derived from tetrahydropyran structures, several analogs exhibited significant anticancer properties. For instance, derivatives showed IC50 values lower than those of curcumin against various cancer cell lines, indicating their potential as effective anticancer agents .

- Bioconjugation Applications : Research highlighted the use of this compound in creating conjugates with antibodies, which enhanced targeting capabilities in therapeutic applications. The conjugates demonstrated improved specificity towards cancer cells while minimizing effects on healthy cells .

Comparative Analysis

| Property | This compound | Traditional Protecting Groups |

|---|---|---|

| Stability | High under various conditions | Variable |

| Purity in Peptide Synthesis | >99% | Often lower |

| Anticancer Efficacy | Significant (IC50 < curcumin) | Varies widely |

| Bioconjugation Efficiency | High specificity and effectiveness | Lower specificity |

Propiedades

IUPAC Name |

4-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]oxane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5/c1-23(22(20(24)25)10-12-27-13-11-22)21(26)28-14-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19H,10-14H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZUBEHIUKREFNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4(CCOCC4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.